molecular formula C19H16ClN3O3S B2815466 N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide CAS No. 1009515-54-1

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide

Cat. No. B2815466
CAS RN: 1009515-54-1
M. Wt: 401.87
InChI Key: DAKROKFRUCKCNJ-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, other names it might be known by, and its structural formula. The structure can provide information about the compound’s functional groups and potential reactivity .


Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts used, and the yield of the product .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography . The structure can provide insights into the compound’s properties and reactivity.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can provide information about the compound’s reactivity and potential uses .


Physical And Chemical Properties Analysis

This involves determining properties like the compound’s melting point, boiling point, solubility, and stability. These properties can affect how the compound is stored and used .

Scientific Research Applications

Synthesis and Pharmacological Activities

A study by Abdulla et al. (2013) synthesized a series of substituted pyrazole derivatives from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide and evaluated their anti-inflammatory activities, highlighting the compound's potential in developing new anti-inflammatory drugs (Abdulla et al., 2013).

Antimicrobial and Antifungal Screening

Desai et al. (2013) reported on the synthesis and antimicrobial screening of a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, demonstrating significant antimicrobial and antifungal activities, offering a basis for further investigation into their use as therapeutic agents (Desai et al., 2013).

Anticancer Activity

Katariya et al. (2021) synthesized compounds incorporating oxazole, pyrazoline, and pyridine heterocycles and evaluated their anticancer activity, highlighting one compound with high potency against cancer cell lines, indicating their potential as anticancer agents (Katariya et al., 2021).

Molecular Docking and Structure-Activity Relationship

Huang et al. (2020) conducted a study on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, involving synthesis, crystal structure determination, DFT, and molecular docking to assess antiproliferative activity. Their findings suggest promising anticancer activity against various cancer cell lines (Huang et al., 2020).

Safety and Hazards

This involves studying the compound’s toxicity, potential health effects, and environmental impact. This information is important for handling and disposing of the compound safely .

properties

IUPAC Name

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c1-26-17-8-3-2-7-14(17)19(24)21-18-15-10-27(25)11-16(15)22-23(18)13-6-4-5-12(20)9-13/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKROKFRUCKCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide

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